2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid
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Overview
Description
“2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid” is a chemical compound with the molecular formula C18H15NO5 . The average mass of this compound is 325.315 Da and the monoisotopic mass is 325.095032 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can also be determined .Scientific Research Applications
- SMR000082494 serves as an air-stable n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) and solar cells (OPVs) . Researchers utilize it as a semiconductor in the fabrication of electronic devices, including organic thin film transistors , polymeric solar cells , and organic light emitting diodes (OLEDs) .
- The compound’s structure contains an imidazole ring , which is often associated with biological activity. Researchers have synthesized derivatives of SMR000082494 to explore its potential as an anti-tubercular agent against Mycobacterium tuberculosis strains .
- SMR000082494 and its derivatives have been investigated for their antioxidant , anti-inflammatory , and antimicrobial properties. These studies aim to uncover novel drug candidates or therapeutic agents .
- SMR000082494 has been isolated from natural sources, such as Cassia obtusifolia seeds. Researchers have identified it as a naphthalenic lactone glycoside , along with other related compounds. These natural products may have potential health benefits .
- Researchers explore the use of SMR000082494 in the design of nanomaterials , such as nanoparticles or nanocomposites , due to its unique chemical structure. These materials may find applications in areas like catalysis , sensing , or drug delivery .
- The benzothiophene-3-carboxylic acid moiety in SMR000082494 offers opportunities for rational drug design. Scientists investigate modifications to enhance its pharmacological properties, aiming for improved efficacy and reduced side effects .
Organic Electronics and Semiconductors
Bioactive Compounds and Drug Development
Pharmaceutical Chemistry
Natural Product Isolation
Materials Science and Nanotechnology
Medicinal Chemistry and Drug Design
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
2-[(3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-18(10-11-6-2-3-7-12(11)16(22)24-18)17(23)19-14-9-5-4-8-13(14)15(20)21/h2-9H,10H2,1H3,(H,19,23)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBTJYRNGZMGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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